molecular formula C17H15N5O3 B10879788 N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide

N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide

Cat. No.: B10879788
M. Wt: 337.33 g/mol
InChI Key: KLDLGYPMZDEWSM-RGVLZGJSSA-N
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Description

N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazinylidene group, a cyano group, and a nitro group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide typically involves the reaction of 4-cyano-2-nitroaniline with acetic anhydride in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazone, which is then acetylated to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-amino-2-nitrophenyl derivatives.

    Reduction: Formation of 2-amino-4-cyanophenyl derivatives.

    Substitution: Formation of various substituted hydrazones and acetamides.

Scientific Research Applications

N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinylidene group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions with target molecules, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

N-[4-[(E)-N-(4-cyano-2-nitroanilino)-C-methylcarbonimidoyl]phenyl]acetamide

InChI

InChI=1S/C17H15N5O3/c1-11(14-4-6-15(7-5-14)19-12(2)23)20-21-16-8-3-13(10-18)9-17(16)22(24)25/h3-9,21H,1-2H3,(H,19,23)/b20-11+

InChI Key

KLDLGYPMZDEWSM-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1)C#N)[N+](=O)[O-])/C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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